molecular formula C14H22O2 B6141336 2,4-di-tert-butyl-1,3-benzenediol

2,4-di-tert-butyl-1,3-benzenediol

Cat. No.: B6141336
M. Wt: 222.32 g/mol
InChI Key: NMJMUSGKTCPFOK-UHFFFAOYSA-N
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Description

Significance of Sterically Hindered Benzenediols in Contemporary Chemical Research

Sterically hindered phenols, in general, are of significant interest in chemical research, primarily for their antioxidant properties. The bulky groups near the hydroxyl group can enhance the stability of the phenoxyl radical that forms upon scavenging free radicals, making them effective stabilizers in materials like plastics and rubbers. chemicalland21.comnih.gov This principle suggests that sterically hindered benzenediols could also exhibit interesting reactivity and electronic properties. However, specific research highlighting the significance of 2,4-di-tert-butyl-1,3-benzenediol in this context is not prominently featured in available literature.

Overview of Key Academic Research Areas for this compound and Analogous Phenolic Systems

While direct research on this compound is limited, research on analogous phenolic systems provides a glimpse into potential areas of investigation. A closely related and extensively studied compound is 2,4-di-tert-butylphenol (B135424). nih.govnih.govthaiscience.inforesearchgate.netukm.mywikipedia.orgresearchgate.netsigmaaldrich.comnist.govchemicalbook.comnih.gov

Key research areas for analogous compounds like 2,4-di-tert-butylphenol include:

Antioxidant Activity: This is a primary area of investigation for hindered phenols. thaiscience.infosigmaaldrich.com Studies on 2,4-di-tert-butylphenol have explored its capacity to scavenge free radicals. thaiscience.info

Intermediates in Synthesis: These compounds often serve as building blocks for more complex molecules, such as pharmaceuticals, fragrances, and specialized polymers. chemicalland21.comwikipedia.org

Biological Activity: Research has shown that compounds like 2,4-di-tert-butylphenol can exhibit various biological activities, including phytotoxicity, which suggests potential applications in agriculture. ukm.myresearchgate.net

It is plausible that this compound could be a target for similar research endeavors, but published findings are not currently available.

Historical Development of Research on Dihydroxy-tert-butylated Benzene (B151609) Derivatives

The historical development of research on dihydroxy-tert-butylated benzene derivatives is not well-centralized. Early research on phenolic compounds often focused on simpler structures. The synthesis and study of more complex, sterically hindered derivatives likely followed advancements in synthetic organic chemistry.

The study of tert-butylated benzene derivatives, in general, has been a part of organic chemistry for a considerable time, with methods like the Friedel-Crafts alkylation being employed for their synthesis. oc-praktikum.dewikipedia.org However, a specific historical timeline for the research and development of this compound is not documented in the available historical chemical literature. The focus has largely been on its isomers or related monohydroxy phenols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-ditert-butylbenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-13(2,3)9-7-8-10(15)11(12(9)16)14(4,5)6/h7-8,15-16H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJMUSGKTCPFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)O)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Strategies for 2,4 Di Tert Butyl 1,3 Benzenediol

Established Synthetic Pathways for 2,4-Di-tert-butyl-1,3-benzenediol

Traditional synthesis of this compound relies on well-established organic reactions, primarily through electrophilic aromatic substitution or multi-step sequences involving halogenated intermediates.

Friedel-Crafts Alkylation Approaches for Benzenediols

The most direct and common method for synthesizing this compound is the Friedel-Crafts alkylation of its parent benzenediol, resorcinol (B1680541) (1,3-dihydroxybenzene). youtube.comwikipedia.orgwikipedia.org This electrophilic aromatic substitution reaction involves the introduction of two tert-butyl groups onto the resorcinol ring.

The reaction typically employs an alkylating agent, such as isobutylene (B52900), tert-butyl chloride, or tert-butanol, in the presence of a catalyst. ontosight.ai Strong acids, including both Brønsted and Lewis acids, are effective catalysts. Common Lewis acid catalysts for this transformation include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). The reaction proceeds via the generation of a tert-butyl carbocation electrophile, which then attacks the electron-rich resorcinol ring. The two hydroxyl groups on resorcinol are strongly activating and direct the incoming electrophiles to the ortho and para positions. The positions C4 and C6 (ortho and para to one hydroxyl group, and both ortho to the other) are highly activated, leading to the desired 2,4-disubstituted product.

One specific method involves the use of methyl tert-butyl ether (MTBE) as the alkylating agent, catalyzed by sulfuric acid-impregnated mesoporous alumina. This solid acid catalyst demonstrates the requirement of Brønsted acidity to facilitate the reaction, as catalysts possessing only Lewis acidity were found to be ineffective. The synergy between Lewis and Brønsted acid sites can enhance the formation of the alkylated products.

ReactantsCatalystKey ConditionsProduct(s)
Resorcinol, Methyl tert-butyl ether (MTBE)Sulfuric Acid / Mesoporous AluminaRequires Brønsted acidity4-tert-butylresorcinol, 4,6-di-tert-butylresorcinol
Resorcinol, tert-Butyl chlorideAluminum Chloride (AlCl₃)Anhydrous conditions4,6-di-tert-butylresorcinol
Resorcinol, tert-ButanolSulfuric AcidAcid-catalyzed dehydration4,6-di-tert-butylresorcinol

Multi-Step Synthesis from Halogenated Precursors

An alternative to direct alkylation involves the synthesis from halogenated precursors. While less direct, this approach can offer advantages in controlling regioselectivity. A plausible synthetic route can be designed starting from a halogenated resorcinol, such as 4-bromoresorcinol (B146125). The synthesis of 4-bromoresorcinol itself can be achieved by the bromination of 2,4-dihydroxybenzoic acid, followed by decarboxylation. orgsyn.org

Once the halogenated resorcinol is obtained, the tert-butyl groups can be introduced via modern cross-coupling reactions. A hypothetical, yet chemically sound, pathway would involve a double Suzuki-Miyaura coupling reaction. The 4-bromoresorcinol would first need to be protected at its hydroxyl groups (e.g., as methyl ethers) and then converted to a dibromo- or di-triflate derivative to enable a second coupling site. The coupling partner would be a source of a tert-butyl group, such as a tert-butylboronic acid or its ester.

Proposed Suzuki-Miyaura Coupling Route:

Bromination: Start with resorcinol and introduce a bromine atom at the 4-position, yielding 4-bromoresorcinol. orgsyn.org

Protection: Protect the two hydroxyl groups, for instance, by methylation to prevent interference in subsequent steps.

Second Halogenation: Introduce a second bromine atom at the 6-position.

Double Suzuki Coupling: React the resulting 4,6-dibromo-1,3-dimethoxybenzene with two equivalents of a tert-butylboronic acid derivative in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

Deprotection: Remove the methyl protecting groups to yield the final product, this compound.

Alternatively, a Grignard reaction could be envisioned. mnstate.edulibretexts.orgmasterorganicchemistry.com This would involve converting the di-halogenated protected resorcinol into a di-Grignard reagent, which could then react with a suitable electrophile, though installing a tert-butyl group this way is less common than aryl-aryl coupling. These multi-step methods, while more complex, highlight the versatility of modern organic synthesis in constructing specifically substituted aromatic compounds.

Novel and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally benign methods for producing hindered phenols like this compound.

Catalytic Reaction Systems in Hindered Phenol (B47542) Synthesis

Modern synthetic chemistry emphasizes the use of catalytic systems to improve efficiency, selectivity, and sustainability. For the synthesis of hindered phenols, several novel catalytic approaches have been explored.

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, offers significant advantages over traditional homogeneous catalysts like sulfuric acid or AlCl₃. Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying purification and enabling catalyst recycling. This minimizes waste and reduces the environmental impact of the process. For example, zeolite-mediated gas-phase alkylation of cresols has been demonstrated, suggesting a potential pathway for benzenediol alkylation.

Dual Catalytic Systems: Cooperative catalysis, where two different catalysts work in tandem, can unlock new reaction pathways. A dual Brønsted/Lewis acid system, for instance using a combination of a protic acid (like HCl) and an iron salt (like FeCl₃), has been shown to be effective for the tert-butylation of electron-rich arenes. masterorganicchemistry.com In these systems, the Lewis acid is thought to enhance the acidity of the Brønsted acid, leading to more efficient generation of the electrophile.

Palladium-Based Catalysts: For multi-step syntheses, advancements in palladium catalysis are crucial. Modern phosphine (B1218219) ligands have expanded the scope of cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the efficient formation of carbon-carbon bonds with sterically hindered substrates under milder conditions. libretexts.org

Catalytic SystemApproachPotential Advantage
Zeolites / Solid AcidsHeterogeneous Friedel-Crafts AlkylationEasy separation, catalyst recyclability, reduced waste.
Brønsted Acid / Lewis Acid (e.g., HCl/FeCl₃)Homogeneous Dual CatalysisSynergistic effect, enhanced reactivity. masterorganicchemistry.com
Palladium / Phosphine LigandsCross-Coupling ReactionsHigh efficiency for C-C bond formation, mild conditions. libretexts.org

Green Chemistry Principles in this compound Production

The production of chemicals is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental footprint of chemical processes.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. The Friedel-Crafts alkylation of resorcinol with isobutylene is highly atom-economical, as all atoms from both reactants are incorporated into the product. In contrast, using tert-butyl chloride results in the formation of HCl as a byproduct, lowering the atom economy.

Safer Solvents and Auxiliaries: Many traditional Friedel-Crafts reactions use hazardous solvents like chlorinated hydrocarbons or large volumes of strong acids. Green chemistry encourages the use of safer alternatives. Solvent selection guides now rank common solvents based on safety, health, and environmental criteria. masterorganicchemistry.comgoogle.com For phenol alkylation, exploring greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or shifting to solvent-free conditions with heterogeneous catalysts can significantly improve the sustainability profile. masterorganicchemistry.com

Catalysis over Stoichiometric Reagents: The use of catalytic acids is inherently greener than using stoichiometric amounts, as it reduces waste. The E-Factor, which is the ratio of the mass of waste to the mass of product, is a key metric. Catalytic processes dramatically lower the E-Factor compared to stoichiometric ones.

Functionalization and Derivatization of this compound

The chemical utility of this compound is expanded through the functionalization of its reactive hydroxyl groups and aromatic ring. These derivatization strategies yield new molecules with tailored properties.

A primary application of hindered phenols is in the synthesis of organophosphite antioxidants. A key example of derivatization is the reaction with phosphorus trichloride (B1173362) (PCl₃) to form phosphite (B83602) esters. While the synthesis of tris(2,4-di-tert-butylphenyl) phosphite from 2,4-di-tert-butylphenol (B135424) is well-documented, a similar reaction can be applied to this compound. google.comgoogle.com The hydroxyl groups act as nucleophiles, displacing the chloride ions on the PCl₃ molecule. This reaction, often carried out in the presence of a catalyst like an amine or amide, can create complex phosphite structures that are highly effective as stabilizers in polymers. google.com

Other common derivatization reactions involving the hydroxyl groups include:

Etherification: Reaction with alkyl halides in the presence of a base can convert one or both hydroxyl groups into ethers. This modification alters the polarity and solubility of the molecule.

Esterification: The hydroxyl groups can be converted into esters by reacting with acyl chlorides or carboxylic anhydrides. Tert-butyl esters, for example, can be formed and may serve as protecting groups that can be removed under specific acidic conditions.

Further substitution on the aromatic ring is less common due to the steric hindrance imposed by the two bulky tert-butyl groups and the two hydroxyl groups, which already occupy four of the six positions on the benzene (B151609) ring. However, reactions at the remaining unsubstituted carbon are theoretically possible under forcing conditions.

Synthesis of Ether and Ester Derivatives

The synthesis of ether and ester derivatives from phenolic compounds is a fundamental transformation in organic chemistry. For this compound, the two hydroxyl groups at positions 1 and 3 are the primary sites for such derivatization.

Ether Derivatives: The formation of ethers from phenols, known as etherification, can typically be achieved through reactions like the Williamson ether synthesis. This would involve the deprotonation of the hydroxyl groups of this compound with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. While specific examples for this compound are scarce, the synthesis of a polymeric 2,5-di-tert-butyl-1,4-dialkoxybenzene, an ether of a different isomer, has been reported, demonstrating the feasibility of such transformations on a sterically hindered di-tert-butylated benzene ring. researchgate.net The synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene has also been described. rsc.org

Exploration of Metal Complexation and Ligand Design

The 1,3-diol arrangement in this compound provides a potential bidentate chelation site for metal ions. The two adjacent hydroxyl groups can coordinate to a metal center, forming a stable six-membered ring. The bulky tert-butyl groups at the 2 and 4 positions would exert significant steric influence on the coordination geometry and the properties of the resulting metal complex.

While there is a lack of specific studies on the metal complexes of this compound, the coordination chemistry of other substituted phenols and catechols is well-explored. For instance, p-tert-butylcalix researchgate.netarene, which contains multiple phenolic units, has been extensively used to form complexes with a variety of transition and lanthanide metal ions. rsc.org The steric bulk of the tert-butyl groups in these ligands plays a crucial role in determining the structure and stability of the metal complexes. It can be inferred that this compound could similarly act as a ligand, with the tert-butyl groups influencing the coordination environment and potentially leading to complexes with interesting catalytic or material properties. Research on transition metal(II) complexes with a novel symmetrical benzothiazole-based ligand derived from 4-tert-butyl-2,6-diformylphenol also highlights the role of tert-butylated phenols in ligand design. nih.gov

Stereoselective Synthetic Considerations for Related Chiral Analogues

The development of stereoselective synthetic methods for chiral molecules is a significant area of chemical research. For this compound, the introduction of chirality could lead to valuable new ligands for asymmetric catalysis or chiral building blocks for complex molecule synthesis.

However, there is no specific information available in the scientific literature regarding the stereoselective synthesis of chiral analogues of this compound. General methodologies for the asymmetric synthesis of chiral diols and phenols exist, such as the Sharpless asymmetric dihydroxylation of alkenes or enzymatic resolutions. nih.gov For instance, a bioinspired stereoselective synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from unprotected 1,4-diarylbutane-1,4-diols has been reported, showcasing a method to create chiral cyclic ethers. elsevierpure.com Another study describes the asymmetric synthesis of atropisomers featuring cyclobutane (B1203170) boronic esters, a strategy for creating axial chirality. nih.gov While these methods are powerful, their application to create chiral versions of this compound has not been reported. The steric hindrance from the tert-butyl groups would likely pose a significant challenge for many existing stereoselective methods.

Molecular Structure, Electronic Properties, and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The precise characterization of novel derivatives of 2,4-di-tert-butyl-1,3-benzenediol is foundational to understanding their structure-property relationships. Advanced spectroscopic techniques are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignments. researchgate.netchemicalbook.com

In the ¹H NMR spectrum of the parent compound, this compound, the signals corresponding to the tert-butyl protons, aromatic protons, and hydroxyl protons are distinctly observed, with their chemical shifts and coupling patterns providing key structural insights. researchgate.netchemicalbook.com For instance, the significant downfield shift of the hydroxyl protons is indicative of their acidic nature and participation in hydrogen bonding.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between different parts of the molecule, especially in complex derivatives. These techniques allow researchers to trace the covalent bond network and confirm the substitution patterns on the benzene (B151609) ring.

The chemical shifts in the ¹H NMR spectrum are sensitive to the solvent used, which can influence the conformation and hydrogen-bonding interactions of the molecule. ipb.pt Furthermore, variable temperature NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation around single bonds, which can be influenced by the bulky tert-butyl groups.

The analysis of vicinal coupling constants (³J) can be instrumental in determining the stereochemistry of derivatives, particularly in cases where new chiral centers are introduced. ipb.pt Long-range coupling constants can also provide valuable information about the spatial relationships between protons that are not directly bonded. ipb.pt

Interactive Table: Representative ¹H NMR Data for 2,4-di-tert-butylphenol (B135424)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
tert-Butyl (C4)1.31s
tert-Butyl (C2)1.43s
OH4.98s
Aromatic H6.64d8.4
Aromatic H7.05dd8.4, 2.4
Aromatic H7.23d2.4

Note: This data is for the related compound 2,4-di-tert-butylphenol and serves as an illustrative example. The exact chemical shifts for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of novel this compound derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of a unique elemental formula, which is a critical step in the identification of a new compound. nist.gov

The molecular weight of this compound is 222.32 g/mol . nist.gov HRMS can confirm this with a high degree of precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions. For example, the monoisotopic mass of 2,4-di-tert-butylphenol is 206.167065321 Da. nih.gov

In addition to providing the molecular weight of the parent ion, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The cleavage of the tert-butyl groups is a characteristic fragmentation pathway for these types of compounds. The analysis of these fragment ions can help to confirm the presence of the tert-butyl substituents and their positions on the benzene ring.

Interactive Table: HRMS Data for a Hypothetical Derivative of this compound

Ion Calculated m/z Measured m/z Formula
[M+H]⁺223.1698223.1695C₁₄H₂₃O₂
[M+Na]⁺245.1517245.1514C₁₄H₂₂NaO₂
[M-C₄H₉]⁺167.0759167.0756C₁₀H₁₁O₂

Note: This table is illustrative and shows the type of data obtained from an HRMS experiment.

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a "fingerprint" of the functional groups present in a compound. In the context of this compound and its derivatives, these techniques are used to identify and characterize key structural features. nih.gov

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak suggests the presence of intermolecular hydrogen bonding in the solid state or in concentrated solutions. The C-H stretching vibrations of the tert-butyl groups and the aromatic ring are observed in the 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric vibrations of the benzene ring are often more intense in the Raman spectrum. A combined experimental and theoretical study on the related compound 2,4-di-tert-butylphenol recorded FT-IR and FT-Raman spectra and used these to validate theoretical calculations. nih.gov

Interactive Table: Key IR and Raman Bands for 2,4-di-tert-butylphenol

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch~3400 (broad)
C-H Stretch (aromatic)~3050~3050
C-H Stretch (aliphatic)~2960~2960
C=C Stretch (aromatic)~1600, ~1480~1600, ~1480
O-H Bend~1360
C-O Stretch~1230

Note: This data is for the related compound 2,4-di-tert-butylphenol and serves as an illustrative example. The exact frequencies for this compound may vary.

The crystal structure of a derivative can reveal important details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state. For example, the hydrogen bonding network involving the hydroxyl groups of the resorcinol (B1680541) moiety can be precisely mapped. The steric bulk of the tert-butyl groups significantly influences the crystal packing, often leading to less dense structures compared to their non-alkylated counterparts.

In a study of di-tert-butyldiisothiocyanatotin(IV), the crystal structure revealed a new type of intermolecular association via Sn⋯S interactions, resulting in an antiparallel, zigzag arrangement of the molecular dipole moments. nih.gov This highlights the detailed structural insights that can be gained from X-ray crystallography.

Interactive Table: Illustrative Crystallographic Data for a Hypothetical Derivative

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.25
b (Å)12.87
c (Å)15.43
α (°)90
β (°)90
γ (°)90
Volume (ų)2034.5
Z4

Note: This table is illustrative and shows the type of data obtained from an X-ray crystallography experiment.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a powerful lens to investigate the molecular and electronic properties of this compound and its derivatives at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) has emerged as a robust computational method for studying the electronic structure and reactivity of organic molecules. researchgate.netarxiv.org DFT calculations can provide valuable insights into the properties of this compound and its derivatives, including optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govnih.govmdpi.com

The calculated HOMO and LUMO energies are particularly important as they provide information about the molecule's ability to donate or accept electrons, which is directly related to its reactivity. nih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov DFT calculations can be used to predict how different substituents on the resorcinol ring will affect the HOMO-LUMO gap and thus the reactivity of the derivative. researchgate.netresearchgate.net

DFT calculations are also used to simulate vibrational spectra (IR and Raman), which can then be compared with experimental spectra to aid in the assignment of vibrational modes. nih.govmdpi.com This comparison can help to confirm the proposed structure of a new derivative and provide a more detailed understanding of its vibrational properties.

Furthermore, DFT can be used to calculate various electronic and energetic descriptors, such as ionization potential, electron affinity, hardness, and softness, which provide a quantitative measure of the molecule's reactivity. nih.gov These parameters are useful for comparing the reactivity of different derivatives and for understanding their reaction mechanisms.

Interactive Table: Calculated DFT Properties for 2,4-di-tert-butylphenol

Property Calculated Value
HOMO Energy-5.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential7.2 eV
Electron Affinity0.1 eV

Note: This data is for the related compound 2,4-di-tert-butylphenol and serves as an illustrative example. The exact values for this compound may vary.

Molecular Dynamics Simulations of Molecular Interactions

For instance, MD simulations have been employed to study the dissolution of α-resorcinol crystals in water. researchgate.net These studies involve creating a force field, which is a set of parameters that defines the potential energy of the system, including intramolecular forces (bond stretching, angles, torsions) and intermolecular forces (van der Waals and electrostatic interactions). rsc.org By simulating the resorcinol crystal surface in contact with water, researchers can observe the dynamics of water molecules near the crystal face and calculate interaction energies. researchgate.net Such simulations have been instrumental in understanding the mechanisms of crystal growth and dissolution at a molecular level. researchgate.net

For a substituted molecule like this compound, MD simulations could theoretically be used to explore:

The influence of the bulky tert-butyl groups on the molecule's rotational freedom and conformational preferences.

The nature of its interactions with various solvents, distinguishing between hydrophobic (from tert-butyl groups) and hydrophilic (from hydroxyl groups) effects.

The stability of potential dimers or larger aggregates formed through hydrogen bonding and other intermolecular forces.

Table 1: Conceptual Parameters for Molecular Dynamics (MD) Simulation

Parameter CategorySpecific ParametersPurpose in Simulation
Force Field Bond lengths, bond angles, dihedral angles, van der Waals parameters, partial atomic charges.To accurately model the potential energy surface of the molecule and its interactions.
System Setup Number of molecules, solvent type (e.g., water), box size, boundary conditions.To create a realistic simulation environment representing the state of matter being studied.
Simulation Control Temperature, pressure, simulation time step, total simulation time.To control the thermodynamic ensemble (e.g., NVT, NPT) and the duration of the observation.
Analysis Metrics Radial distribution functions, interaction energies, root-mean-square deviation (RMSD), hydrogen bond analysis.To extract quantitative data on the structure, dynamics, and interactions from the simulation trajectory.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights

While no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound have been published, the methodology is widely applied to phenols, alkylphenols, and substituted benzenes. nih.govnih.govnih.gov QSAR/QSPR models are mathematical equations that correlate the structural or property descriptors of a set of compounds with their biological activity or a specific physical property. nih.govmdpi.com The fundamental principle is that the structure of a molecule dictates its properties and activities. nih.gov

These models are developed by:

Assembling a dataset of compounds with known activities or properties.

Calculating various molecular descriptors for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D descriptors (e.g., molecular shape). nih.gov

Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical relationship between the descriptors and the observed activity/property. nih.gov

For example, QSAR studies on alkylphenols have successfully created models to predict their biodegradability (BOD) and chemical oxygen demand (COD), which are important environmental metrics. nih.gov In these models, descriptors related to the molecule's size, shape, and electronic properties are often found to be significant. nih.govnih.gov Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been used to explain the toxicity of substituted benzenes by correlating it with steric and electrostatic fields. nih.gov

A hypothetical QSAR/QSPR study involving this compound could provide insights into its antioxidant potential, toxicity, or receptor binding affinity, based on descriptors calculated for its unique structure. The bulky tert-butyl groups would significantly influence descriptors related to molecular volume and surface area, while the two hydroxyl groups would be key to its hydrogen bonding capacity.

Table 2: Example of Descriptors Used in QSAR/QSPR Models for Phenolic Compounds

Descriptor TypeExample DescriptorPotential Influence on Properties
Constitutional Molecular WeightRelates to the overall size and can influence transport properties.
Topological Zagreb IndexDescribes molecular branching, affecting shape and intermolecular interactions.
Electronic Dipole MomentInfluences solubility in polar solvents and electrostatic interactions.
Quantum-Chemical HOMO EnergyRelates to the molecule's ability to donate electrons (e.g., in antioxidant activity).
3D/Steric Molecular VolumeRepresents the space occupied by the molecule, crucial for receptor fitting.
Hydrophobicity LogPMeasures the partitioning between water and octanol, indicating bioavailability.

Investigations into Intermolecular Interactions and Self-Assembly Research

Specific research on the self-assembly and intermolecular interactions of this compound is not detailed in the literature. However, the structural characteristics of the molecule—a benzene ring with two hydroxyl groups and two bulky, nonpolar tert-butyl groups—allow for a theoretical discussion of its expected behavior based on studies of related compounds.

The primary forces governing its interactions would be:

Hydrogen Bonding: The two hydroxyl groups on the benzene ring are capable of acting as both hydrogen bond donors and acceptors. This would be the strongest and most directional intermolecular force, promoting the formation of dimers, chains, or more complex networks.

Van der Waals Forces: The large tert-butyl groups and the benzene ring contribute significantly to London dispersion forces, which are non-directional attractive forces that increase with molecular size and surface area.

Steric Hindrance: The bulky tert-butyl groups would sterically hinder certain orientations for hydrogen bonding and π-π stacking, influencing the geometry of any self-assembled structures.

Studies on the parent molecule, resorcinol, show that it exists in different crystalline forms (polymorphs) where the molecules are linked by extensive networks of O-H···O hydrogen bonds. researchgate.net For substituted resorcinols, the position and nature of the substituents play a crucial role. In the case of this compound, the tert-butyl groups adjacent to the hydroxyl groups (at positions 2 and 4 relative to the hydroxyl at position 1) would likely prevent the formation of some of the hydrogen-bonded patterns seen in unsubstituted resorcinol. This steric hindrance could favor the formation of simpler structures like dimers or short chains over extended sheets. The significant nonpolar character imparted by the two tert-butyl groups could also lead to aggregation in polar solvents driven by hydrophobic effects.

Mechanistic Research on Chemical Reactivity and Biological Interactions Non Clinical Focus

Radical Scavenging Mechanisms and Antioxidant Activity Research (In Vitro and Mechanistic)

The antioxidant potential of phenolic compounds is a cornerstone of their chemical and biological activity. Research into 2,4-di-tert-butyl-1,3-benzenediol and its structural analogs has sought to elucidate the mechanisms underpinning their ability to neutralize free radicals and mitigate oxidative processes.

Direct Radical Quenching Pathways: Kinetic and Thermodynamic Studies

The primary mechanism by which phenolic compounds like this compound exert their antioxidant effect is through direct radical quenching. This process typically involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The presence of two hydroxyl groups in the 1,3-position on the benzene (B151609) ring is expected to enhance this activity compared to its monohydric analog, 2,4-di-tert-butylphenol (B135424). The bulky tert-butyl groups at the 2 and 4 positions sterically hinder the phenoxyl radical, contributing to its stability and preventing it from initiating further radical chain reactions. nih.gov

Studies on the closely related 2,4-di-tert-butylphenol have shown significant scavenging activity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). thaiscience.info For instance, in one study, 2,4-di-tert-butylphenol exhibited a maximum DPPH radical scavenging activity of 86.4% at a concentration of 1000 µg/ml, with an IC50 value of 60 µg/ml. thaiscience.info In the same study, the IC50 value for ABTS radical scavenging was found to be 17 µg/ml. thaiscience.info While specific kinetic and thermodynamic data for this compound are not extensively detailed in the available literature, the fundamental principles of hydrogen atom transfer from the hydroxyl groups are the presumed pathways for its antioxidant action.

Chelation of Metal Ions and Redox Modulation

In addition to direct radical scavenging, phenolic compounds can exert antioxidant effects through the chelation of metal ions, particularly transition metals like iron and copper. These metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The 1,3-diol arrangement in this compound provides a potential binding site for metal ions, thereby preventing them from participating in redox cycling.

Research on 2,4-di-tert-butylphenol has demonstrated its ability to chelate metal ions, with one study reporting a maximum metal chelating activity of 85.0% at 1000 µg/ml and an IC50 value of 20 µg/ml. thaiscience.info This suggests that the resorcinol (B1680541) structure of this compound would also be capable of this mechanism, potentially with greater efficacy due to the presence of the second hydroxyl group facilitating the formation of a stable chelate complex. This chelation would modulate the redox potential of the metal ions, rendering them less effective as pro-oxidants.

Antioxidant Role in Non-Biological Model Systems

The antioxidant capacity of these compounds has been investigated in various non-biological model systems that mimic oxidative stress conditions. For example, the inhibition of lipid peroxidation is a common assay to evaluate antioxidant efficacy. In studies involving the oxidation of low-density lipoprotein (LDL), a process implicated in atherosclerosis, 2,4-di-tert-butylphenol has been shown to be effective. nih.gov It can protect against the oxidation of lipids and proteins in these systems. nih.gov Another model involves protecting cells like the pheochromocytoma cell line (PC12) from oxidative stress induced by agents such as hydrogen peroxide. nih.gov The ability of this compound to function as an antioxidant in such systems is anticipated due to its structural features, although specific studies on this particular diol are limited.

Enzyme Inhibition and Activation Mechanisms (In Vitro and Cell-Free Systems)

Beyond its antioxidant properties, this compound and its analogs have been explored for their potential to interact with and modulate the activity of various enzymes.

Alpha-Glucosidase and Alpha-Amylase Inhibition Studies

Molecular Docking and Binding Site Analysis for Enzyme Interactions

To understand the potential binding interactions between these phenolic compounds and enzymes at a molecular level, computational molecular docking studies have been employed. A docking study of 2,4-di-tert-butylphenol with human pancreatic alpha-amylase (PDB ID: 5EMY) revealed a favorable docking score of -81.48 Kcal/mol. nih.gov This suggests a high binding affinity, which was attributed to electrostatic, hydrophobic, and hydrogen bond interactions within the enzyme's active site. nih.gov

While specific molecular docking studies for this compound with alpha-glucosidase and alpha-amylase are not detailed in the available research, the findings for its monohydric analog suggest that the benzenediol could also fit into the active sites of these enzymes. The additional hydroxyl group might form further hydrogen bonds with amino acid residues in the active site, potentially leading to a stronger inhibitory effect. However, without direct computational or experimental evidence, this remains a hypothesis.

Receptor Binding and Signaling Pathway Modulation in Cell Culture Models

Recent research has illuminated the interactions of this compound, also known as 2,4-di-tert-butylphenol (2,4-DTBP), with specific cellular receptors, revealing its potential to modulate signaling pathways involved in critical biological processes. These non-clinical studies, primarily conducted in cell culture models, have focused on its effects on nuclear receptors and insect odorant receptors.

Studies utilizing human mesenchymal stem cell (MSC) adipogenesis assays have demonstrated that exposure to 2,4-DTBP can lead to an increase in lipid accumulation and the expression of genes that are markers for adipogenesis. nih.govresearchgate.netbiorxiv.org This process is linked to the activation of the peroxisome proliferator-activated receptor γ (PPARγ) and its heterodimeric partner, the retinoid X receptor (RXR). researchgate.netresearchgate.net

Further investigation through antagonist assays has revealed that 2,4-DTBP likely promotes lipid accumulation by activating the PPARγ/RXRα heterodimer, specifically through the activation of RXRα. nih.govnih.govresearchgate.net It is not believed to bind directly to PPARγ. nih.govnih.govresearchgate.net This activation of RXRα by 2,4-DTBP suggests its potential role as an endocrine-disrupting chemical and an obesogen. nih.govresearchgate.netnih.govresearchgate.net The ability of 2,4-DTBP and similar chemicals to act as obesogens through RXRs highlights the significant impact their chemical composition can have on endocrine disruption. nih.govresearchgate.net

It's noteworthy that while RXR activation by agonists like tributyltin (TBT) and IRX4204 in developing adipocytes can promote adipose lineage commitment, it may also lead to dysfunctional adipocytes with attenuated glucose uptake and blunted expression of the anti-diabetic hormone adiponectin. nih.gov

To understand the molecular basis of its activity, the crystal structure of the RXRα ligand-binding domain (LBD) in complex with 2,4-DTBP and a coactivator peptide has been solved at a resolution of 2.35 Å. nih.gov The structure shows that 2,4-DTBP binds to a hydrophobic pocket within the RXRα LBD. nih.gov This binding induces a conformational change in the receptor, leading to its activation. researchgate.netnih.gov

The crystal structure reveals a homodimer of RXR with 2,4-DTBP and the coactivator peptide bound to both units. nih.gov The C-terminal activation helix H12 caps (B75204) the ligand-binding pocket, a characteristic of an active receptor conformation. nih.gov This detailed structural information has enabled predictions about the activity of related compounds. For instance, it was predicted and confirmed through reporter gene assays that 2,4,6-tri-tert-butyl phenol (B47542) would also activate RXRα, whereas 2,6-di-tert-butylphenol (B90309) and 1,3-di-tert-butylbenzene (B94130) would not. researchgate.netnih.gov These findings are consistent with other research exploring the structure-activity relationship of 1,3-bis-tert-butyl monocyclic benzene derivatives for RXRα activation. researchgate.netnih.gov

ReceptorLigandMethodKey Findings
Retinoid X Receptor α (RXRα)2,4-di-tert-butylphenol (2,4-DTBP)X-ray Crystallography2,4-DTBP binds to the ligand-binding pocket of RXRα, inducing an active conformation. nih.gov
Retinoid X Receptor α (RXRα)9-cis retinoic acid (9-cRA)X-ray CrystallographyThe natural ligand 9-cRA binds in a hydrophobic pocket, but unlike 2,4-DTBP, does not directly interact with helix H12. embopress.org

2,4-DTBP has been identified as a novel agonist for insect odorant receptors (ORs), specifically targeting the highly conserved odorant receptor co-receptor (Orco) subunit. mdpi.comnih.gov Electrophysiology experiments using oocytes expressing Drosophila melanogaster odorant receptors showed that 2,4-DTBP activates the Orco homomeric receptor in a concentration-dependent manner, with an EC50 value of 13.4 ± 3.0 μM. mdpi.comnih.gov This activation is voltage-independent. nih.gov

Unlike odorants that bind to the variable OrX subunit, 2,4-DTBP's activity is specific to the Orco subunit, indicating it can activate the receptor complex regardless of the specific OrX partner. mdpi.com Point mutation studies have identified the W146 residue of the Orco subunit as a critical interaction site for 2,4-DTBP. mdpi.comnih.gov The discovery of agonists for the Orco channel, such as VUAA1 and its analogs, presents a new approach for potentially manipulating insect behavior. nih.govresearchgate.netdtic.mil

Receptor SubunitAgonistEC50 (μM)Key Interaction Residue
Insect Odorant Receptor co-receptor (Orco)2,4-di-tert-butylphenol (2,4-DTBP)13.4 ± 3.0W146

Antimicrobial Mechanisms of Action (In Vitro and Model Organism Studies)

In vitro studies have revealed the antimicrobial properties of 2,4-di-tert-butylphenol against a range of bacteria and fungi, highlighting its potential as a broad-spectrum antimicrobial agent.

2,4-DTBP has demonstrated significant antibacterial activity against several bacterial species. Notably, it has been shown to inhibit the growth of Cutibacterium acnes, a bacterium implicated in acne, at a concentration of 16 µg/mL. mdpi.comnih.gov This finding has led to the formulation and testing of a 1% ointment in a mouse model for acne treatment. mdpi.comnih.gov The emergence of antibiotic-resistant strains of C. acnes makes the discovery of new antimicrobial agents like 2,4-DTBP particularly relevant. nih.gov

The compound has also shown strong antimicrobial activity against Bacillus cereus. mdpi.com In contrast, its isomer, 2,6-DTBP, showed no activity against the tested strains, which also included Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Staphylococcus epidermidis CIP81.55. mdpi.com While some sulfonamides are known to target bacterial DNA gyrase, the precise mechanism of 2,4-DTBP's antibacterial action is still under investigation. growingscience.com Another synthetic retinoid, CD437, has been shown to damage the bacterial membrane of C. acnes. researchgate.net

BacteriumTestResult
Cutibacterium acnesGrowth InhibitionInhibited at 16 µg/mL. mdpi.comnih.gov
Bacillus cereusAntimicrobial ActivityStrong activity observed. mdpi.com
Escherichia coli ATCC 25922Antimicrobial ActivityNo activity observed for 2,6-DTBP isomer. mdpi.com
Staphylococcus aureus ATCC 25923Antimicrobial ActivityNo activity observed for 2,6-DTBP isomer. mdpi.com

2,4-DTBP exhibits potent antifungal activity against the opportunistic pathogen Candida albicans. nih.govnih.gov It has demonstrated fungicidal action, particularly at higher concentrations where the common antifungal fluconazole (B54011) may be less effective. nih.gov

The anti-biofilm efficacy of 2,4-DTBP is a key aspect of its antifungal properties. It has been shown to both inhibit the formation of and disrupt existing C. albicans biofilms. nih.gov A proposed mechanism for this anti-biofilm activity is the inhibition of hyphal development, a crucial step for the initial adhesion of C. albicans. nih.gov Furthermore, 2,4-DTBP has been observed to inhibit the production of important virulence factors in C. albicans, including hemolysins, phospholipases, and secreted aspartyl proteinases, which are necessary for invasion. nih.gov The minimum inhibitory concentrations (MIC) of 2,4-DTBP against various pathogenic fungi have been reported as noteworthy. nih.gov

FungusEffect of 2,4-DTBPMechanism
Candida albicansFungicidal, Anti-biofilmInhibition of hyphal development, inhibition of virulence factor production. nih.gov

Anti-biofilm Potential in Microbial Systems

A comprehensive search of publicly available scientific literature did not yield specific research on the anti-biofilm potential of this compound in microbial systems. While studies exist for structurally related compounds, such as 2,4-di-tert-butylphenol, which demonstrate anti-biofilm and anti-quorum sensing properties against various pathogens, no such data is currently available for this compound itself. nih.govfrontiersin.orgnih.gov Therefore, its ability to inhibit or disrupt microbial biofilms remains an uninvestigated area of its biological activity.

Applications in Materials Science and Industrial Chemistry Research Oriented

Polymer Stabilization and Degradation Prevention Research

The utility of 2,4-di-tert-butyl-1,3-benzenediol and its derivatives in polymer science is a critical area of research. These compounds are instrumental in preventing the degradation of polymeric materials, thereby extending their lifespan and maintaining their desired properties.

Role as Antioxidants and UV Stabilizers in Polymeric Materials

Phenolic compounds, including this compound and its close relative 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), are widely recognized for their antioxidant properties. semanticscholar.orgnih.gov They are incorporated into a variety of polymers such as polyethylene, polypropylene, and polystyrene to inhibit oxidative degradation. vinatiorganics.com The mechanism of action involves the donation of a hydrogen atom from the hydroxyl group to terminate free radical chain reactions, which are the primary cause of polymer degradation upon exposure to heat, light, and oxygen. The bulky tert-butyl groups enhance the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains. nih.gov

Furthermore, these compounds can function as UV stabilizers. nih.govvinatiorganics.com They absorb harmful ultraviolet radiation and dissipate the energy as heat, thus protecting the polymer backbone from photochemical damage. This dual functionality as both an antioxidant and a UV stabilizer makes them highly effective additives for improving the durability of plastic products. nih.govvinatiorganics.com Research has focused on the synthesis and application of various derivatives to optimize their performance in different polymer matrices. vinatiorganics.comresearchgate.net

Polymer Additive ApplicationFunctionRelevant Compounds
Polymer StabilizationAntioxidant, UV StabilizerThis compound, 2,4-di-tert-butylphenol (2,4-DTBP)

Studies on Degradation Products of Polymer Additives (e.g., as 2,4-DTBP)

The degradation of polymer additives themselves is an important area of study. While additives like 2,4-DTBP are used to protect polymers, they can degrade over time under environmental stress. researchgate.net Research into the degradation products of these additives is crucial for understanding the long-term performance and environmental impact of stabilized polymers. For instance, studies have investigated the migration and degradation of 2,4-DTBP from plastic packaging into food simulants, highlighting the need to assess the lifecycle of these additives. researchgate.net Understanding the transformation products of these phenolic antioxidants helps in designing more robust and environmentally benign stabilization systems.

Additives in Lubricants and Fuels: Fundamental Oxidation Inhibition Studies

The application of this compound derivatives extends to the stabilization of lubricants and fuels. In these applications, the primary function is to inhibit oxidation, which can lead to the formation of gums, sludge, and other undesirable products that impair performance. semanticscholar.orgvinatiorganics.com 2,4-DTBP, for example, is used to prevent gumming in aviation fuels. vinatiorganics.com

Fundamental research in this area focuses on understanding the kinetics and mechanisms of oxidation inhibition. The phenolic structure allows these additives to act as radical scavengers, interrupting the auto-oxidation chain reactions that occur in hydrocarbons when exposed to heat and air. The effectiveness of these additives is influenced by their concentration, temperature, and the specific composition of the lubricant or fuel.

Development of Novel Materials Incorporating Benzenediol Structures

The benzenediol moiety is a versatile building block for the synthesis of novel materials with tailored properties. Research in this area explores the incorporation of benzenediol structures into larger molecular architectures to create materials with specific functions. For example, the reaction of quinones with aromatic amines, which can include derivatives of benzenediol, has been used to synthesize novel organic semiconductors. researchgate.net These materials exhibit interesting electronic and optical properties, making them potential candidates for applications in devices like field-effect transistors and light-emitting diodes. The ability to modify the benzenediol core with different functional groups allows for fine-tuning of the material's properties.

Catalytic Applications and Design of Redox-Active Ligands

In the field of catalysis, benzenediol derivatives, particularly catecholates (1,2-benzenediol derivatives), are important components in the design of redox-active ligands. researchgate.netrsc.org These ligands can coordinate to a metal center and participate in electron transfer processes, which is a key feature in many catalytic cycles. researchgate.net The ability of the ligand to exist in different oxidation states allows for the modulation of the metal center's reactivity.

Research has shown that main group metal complexes incorporating redox-active ligands derived from catecholates can exhibit interesting chemical reactivity and electrochemical behavior. rsc.org This opens up possibilities for developing new catalytic systems for a variety of organic transformations. The design of these ligands often involves modifying the benzenediol ring with sterically demanding groups, such as tert-butyl groups, to influence the coordination geometry and the electronic properties of the resulting metal complex. researchgate.net The use of dinickel complexes with redox-active ligands, for instance, has been explored for catalytic reactions such as cycloadditions. nih.gov

Research AreaApplication of Benzenediol StructureKey Feature
Novel MaterialsBuilding block for organic semiconductorsTunable electronic and optical properties
CatalysisComponent of redox-active ligandsParticipation in electron transfer processes

Environmental Fate and Ecotoxicological Research Mechanistic and Exposure Pathways

Environmental Degradation Pathways and Kinetics

Information regarding the breakdown of 2,4-di-tert-butyl-1,3-benzenediol in the environment is not well-documented. While general principles of chemical degradation are understood, specific studies on this compound are not present in the accessible scientific literature.

Advanced Oxidation Processes (AOPs) for Degradation: UV/Persulfate Mechanisms

No specific studies were identified that investigate the degradation of this compound using advanced oxidation processes, such as UV/persulfate. Research on related compounds like benzenediols suggests that AOPs can be effective for the degradation of aromatic compounds, but specific kinetic data and mechanistic pathways for the di-tert-butyl substituted resorcinol (B1680541) are not available.

Identification of Transformation Products and Metabolites

Consistent with the absence of degradation studies, there is no available information identifying the transformation products or metabolites of this compound that may result from environmental degradation processes.

Ecotoxicity Studies in Model Organisms (Mechanistic Focus)

No ecotoxicity studies with a mechanistic focus on model organisms exposed to this compound have been found in the reviewed literature. Therefore, its potential effects on aquatic and terrestrial life are currently unknown.

Occurrence and Distribution in Environmental Matrices (e.g., wastewater, sediment, river water)

There are no available data on the occurrence and distribution of this compound in environmental matrices such as wastewater, sediment, or river water. Monitoring studies have not reported the presence of this specific compound.

Data Tables

Due to the lack of available data, no data tables can be generated for the environmental fate and ecotoxicology of this compound.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 2,4-di-tert-butyl-1,3-benzenediol from intricate mixtures and for determining its concentration. Gas and liquid chromatography, often coupled with mass spectrometry, are the principal techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of substituted phenols, GC-MS allows for excellent separation and definitive identification based on both retention time and mass spectrum. For instance, the analysis of a closely related compound, 2,4-di-tert-butylphenol (B135424), in fractionated plant extracts demonstrates the capability of GC-MS to identify and quantify specific phenolic compounds in complex biological matrices. biomedpharmajournal.org In such studies, specific chromatographic fractions were analyzed, revealing 2,4-di-tert-butylphenol as a major component with distinct retention times. biomedpharmajournal.org

The methodology involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column, often coated with a stationary phase like 5% diphenyl and 95% dimethyl polysiloxane, separates components based on their boiling points and interactions with the phase. biomedpharmajournal.org The separated compounds then enter a mass spectrometer, which ionizes them and detects the fragments, providing a unique mass spectrum that serves as a chemical fingerprint. Studies on additives in materials have successfully used pyrolysis-GC-MS to identify related compounds like Tris(2,4-di-tert-butylphenyl) phosphate, showcasing the technique's utility for analyzing complex solid samples. jeol.com

Interactive Data Table: Typical GC-MS Parameters for Substituted Phenol (B47542) Analysis

A representative table compiled from methodologies used for analyzing closely related alkylated phenols. biomedpharmajournal.orgjeol.com


ParameterValue/Condition
Column'Elite-5MS' or DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Mobile Phase/Carrier GasHelium, constant flow (e.g., 1 mL/min)
Injection ModeSplitless or Split
Inlet Temperature280-300 °C
Oven Temperature ProgramInitial 60°C, ramped to 300-310°C
Ion Source Temperature180-250 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-800

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and quantification of non-volatile or thermally sensitive compounds like this compound. The technique's versatility allows for various modes of operation, including reverse-phase, normal-phase, and chiral chromatography.

Reverse-phase HPLC is commonly used for analyzing substituted phenols. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For example, a method for analyzing resorcinol (B1680541) and 4-n-butyl resorcinol in lipid nanoparticles was developed using an optimized mobile phase of methanol (B129727) and acetonitrile. researchgate.net Similar principles can be applied to this compound. The mobile phase composition is critical for achieving adequate resolution and retention. For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. Furthermore, chiral-phase HPLC can be employed to separate enantiomers of related chiral compounds, demonstrating the technique's high resolving power.

Interactive Data Table: Representative HPLC Conditions for Resorcinol Derivatives

Conditions based on methods developed for related resorcinol and phenol compounds. researchgate.net```html

ParameterValue/Condition
Column TypeReverse-Phase (e.g., C18)
Mobile PhaseMethanol, Acetonitrile, and Water mixture
Flow Rate0.6 - 1.0 mL/min
DetectionUV-Vis Detector (e.g., at 280 nm)
TemperatureAmbient or controlled (e.g., 30 °C)

Advanced Spectroscopic Methods for Detection and Structural Analysis in Research Samples

Beyond basic identification, advanced spectroscopic methods provide deeper insights into the electronic structure, reactivity, and spatial distribution of this compound and its derivatives.

Electron Paramagnetic Resonance (EPR) for Radical Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for studying molecules with unpaired electrons, such as radicals. dtu.dkPhenolic compounds like this compound can be oxidized to form phenoxyl radicals, which are key intermediates in antioxidant mechanisms and degradation pathways. EPR can detect these transient species, providing information about their electronic structure and environment.

A pertinent example is the EPR study of radicals formed from gamma-irradiated single crystals of 2,5-di-tert-butyl-hydroquinone, an isomer of the target compound. In that research, EPR spectra, in conjunction with Density Functional Theory (DFT) calculations, were used to identify the specific radical species formed (a hydroquinone (B1673460) anion radical). The analysis yielded precise values for the g-factor and hyperfine coupling constants, which are characteristic of the radical's structure and the interaction of the unpaired electron with nearby magnetic nuclei. Time-resolved EPR can be used to monitor the kinetics of radical formation and decay. dtu.dk

High-Resolution Mass Spectrometry Imaging for Distribution Analysis

High-Resolution Mass Spectrometry Imaging (HR-MSI) is a cutting-edge technique that visualizes the spatial distribution of chemical compounds directly in samples, such as tissue sections, without the need for extraction or labeling. This method can map the localization of parent compounds and their metabolites, providing crucial information for pharmacology and materials science.

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging are central to HR-MSI. In a typical MALDI-MSI experiment, a thin section of a sample is coated with an energy-absorbing matrix. A focused laser is rastered across the sample, desorbing and ionizing analytes at each point, which are then analyzed by a high-resolution mass spectrometer. This process generates a chemical map, showing the intensity and location of specific molecules. While specific HR-MSI studies on this compound are not prominently documented, the technique holds significant potential for studying its distribution in biological tissues or its integration into polymeric materials.

Electrochemical Methods for Reactivity and Detection Studies

Electrochemical methods are employed to investigate the redox properties of this compound, providing insights into its antioxidant potential, reactivity, and for developing electrochemical sensors. Techniques such as cyclic voltammetry can determine oxidation and reduction potentials, offering a measure of how easily the compound can donate or accept electrons.

Research into the electrochemical synthesis of related compounds illustrates the experimental approach. For instance, the electrochemical fluorination of a di-tert-butyl-substituted catechol derivative was performed in a three-electrode system using a potentiostat. This setup, consisting of a working electrode, a counter electrode, and a reference electrode, allows for precise control of the electrical potential to drive chemical reactions. Such methodologies can be adapted to study the oxidation mechanisms of this compound, identifying its oxidation products and reaction kinetics.

**Interactive Data Table: Components of a Typical Electrochemical Cell for Reactivity Studies** *Based on a setup for electrochemical synthesis of a related compound.* ```html
ComponentMaterial/TypeFunction
Working ElectrodePlatinum (Pt) meshSite of the electrochemical reaction of interest.
Counter ElectrodePlatinum (Pt) meshCompletes the electrical circuit.
Reference ElectrodeAg/AgClProvides a stable potential for accurate measurement.
ElectrolyteAcetonitrile with supporting electrolyte (e.g., NBu₄PF₆)Provides ionic conductivity.
Control InstrumentPotentiostat/GalvanostatControls the potential or current of the cell.

Table of Mentioned Chemical Compounds

Generated html

Development of Novel Sensors for Environmental or Biological Research Monitoring

The targeted development of novel sensors for the specific detection and quantification of this compound in environmental or biological matrices is an area with limited dedicated research in publicly available literature. While sensor technology for phenolic compounds, in general, is a robust field, specific applications and validated methodologies for this compound are not extensively documented. However, the principles of sensor design for related analytes can provide a foundational understanding of potential future research directions.

Research into sensors for other substituted phenols and related compounds often employs electrochemical or optical detection principles. For instance, the development of electrochemical sensors for environmental pollutants like chlorophenols has seen the use of modified electrodes to enhance sensitivity and selectivity. rsc.org These sensors often rely on the electrochemical oxidation of the phenol group on the electrode surface. The modification of electrodes with nanomaterials or polymers can lower the oxidation potential and increase the signal, allowing for detection at low concentrations. rsc.org

Another common approach is the use of colorimetric or fluorescent sensors. These sensors are designed to undergo a measurable change in color or fluorescence intensity upon binding with the target analyte. For example, colorimetric sensors have been developed for the detection of 2-tert-butyl-1,4-benzoquinone, an oxidative product of a related antioxidant, tert-butylhydroquinone. researchgate.netnih.gov These sensors utilize a specific chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte. researchgate.netnih.gov Such a principle could theoretically be adapted for this compound, provided a selective chemical or biochemical recognition element can be identified.

In the realm of biological monitoring, research has identified that certain insect odorant receptors can be activated by related compounds like 2,4-di-tert-butylphenol. mdpi.com This finding opens up the possibility of developing bio-inspired sensors, or biosensors, that incorporate these or similar biological recognition elements. Such sensors could offer high specificity for the target molecule.

While direct research on sensors for this compound is not prominent, the established methodologies in sensor development for analogous compounds provide a clear roadmap for future research. The potential for creating electrochemical, optical, or biosensors exists, and would be dependent on dedicated studies to determine the optimal recognition elements and transducer technologies for this specific compound.

Table of Potential Sensor Methodologies for Phenolic Compounds

Sensor TypePrinciple of OperationPotential AdvantagesKey Research Components
Electrochemical Sensor Measures the change in electrical properties (e.g., current, potential) resulting from the oxidation or reduction of the analyte at an electrode surface.High sensitivity, rapid response, potential for miniaturization and portability.Development of selective electrode materials (e.g., modified with enzymes, polymers, or nanomaterials).
Colorimetric Sensor Relies on a chemical reaction that produces a color change visible to the naked eye or measurable by a spectrophotometer.Low cost, simple operation, suitable for on-site screening.Identification of a specific chromogenic reagent or reaction for the target analyte.
Fluorescent Sensor Utilizes a molecule (fluorophore) that exhibits a change in its fluorescence properties upon interaction with the analyte.Very high sensitivity, high specificity, useful in complex biological samples.Design and synthesis of fluorophores with specific binding sites for the target molecule.
Biosensor Incorporates a biological recognition element (e.g., enzyme, antibody, receptor protein) coupled to a transducer.High specificity and selectivity due to the nature of biological interactions.Isolation and stabilization of the biological component, and its effective integration with a signal transducer.

Future Directions and Emerging Research Areas

Integration of 2,4-Di-tert-butyl-1,3-benzenediol into Nanomaterials and Smart Systems

The incorporation of this compound and related hindered phenols into nanomaterials and smart systems represents a promising frontier. The antioxidant properties inherent to hindered phenols make them attractive for enhancing the durability and lifespan of polymeric materials. vinatiorganics.com Future research could focus on integrating this compound into polymer nanocomposites to create materials with superior resistance to oxidative degradation.

Smart materials, which respond to external stimuli, are another area of significant potential. The development of so-called 4D printed objects, which are 3D printed structures that can change shape over time, often relies on specially formulated inks. nih.gov The inclusion of functional molecules like this compound could lead to the creation of smart polymers with tunable properties. For instance, the compound could be chemically modified to act as a cross-linking agent that responds to specific triggers, such as pH or temperature, enabling the fabrication of self-assembling or shape-memory materials.

Development of Novel Functional Molecules Based on the Benzenediol Scaffold

The benzenediol scaffold is a versatile platform for the synthesis of a wide array of functional molecules. taylorandfrancis.com The specific substitution pattern of this compound offers a unique starting point for the development of new compounds with tailored properties. Research in this area is likely to proceed in several directions:

Bioactive Molecules: The structural motifs present in substituted resorcinols have been explored for their biological activity. nih.gov Future work could involve the synthesis of derivatives of this compound to investigate their potential as therapeutic agents. The hindered phenol (B47542) structure, for example, is known to be a key component in certain antioxidant and anticancer compounds. mdpi.com

Polymer Additives: Hindered phenols are widely used as stabilizers in plastics and elastomers. vinatiorganics.com Research is ongoing to develop novel, multifunctional polymer additives that combine antioxidant properties with other functionalities, such as UV absorption. nih.gov this compound could serve as a building block for such hybrid molecules.

Specialty Chemicals: The reactivity of the hydroxyl groups on the benzenediol ring allows for a variety of chemical transformations, leading to the synthesis of dyes, adhesives, and other specialty chemicals. wikipedia.org The bulky tert-butyl groups in this compound could be exploited to create molecules with unique solubility, thermal stability, or other physicochemical properties.

Potential Functional Molecules Derived from the Benzenediol Scaffold
Molecule ClassPotential FunctionKey Structural Feature from Scaffold
Bioactive CompoundsAntioxidant, AnticancerHindered Phenol Moiety
Multifunctional Polymer AdditivesUV and Thermal StabilizationCombination of Phenolic and other Functional Groups
Specialty DyesUnique Spectroscopic PropertiesChromophoric Groups Attached to the Benzenediol Ring

Advanced In Silico Modeling and Predictive Research for Related Compounds

Computational chemistry and in silico modeling are becoming indispensable tools in chemical research. nih.gov For compounds like this compound and its derivatives, these methods can provide valuable insights into their properties and potential applications, thereby guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity or toxicity of chemical compounds based on their molecular structure. nih.gov Such models could be developed for a series of substituted benzenediols to identify candidates with desired properties, for instance, as enzyme inhibitors. researchgate.net

Molecular Docking: This technique is employed to predict the binding orientation of a small molecule to a larger target molecule, such as a protein or enzyme. researchgate.net Molecular docking studies could be used to screen for potential biological targets of this compound derivatives.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure and reactivity of molecules. mdpi.com For hindered phenols, DFT can be used to calculate properties such as the bond dissociation energy of the O-H bond, which is a key indicator of antioxidant activity. mdpi.com

Applications of In Silico Modeling for Benzenediol Derivatives
Modeling TechniquePredicted PropertyRelevance to Research
QSARToxicity, Biological ActivityPrioritizing compounds for synthesis and testing
Molecular DockingBinding Affinity to Biological TargetsIdentifying potential therapeutic applications
DFTReactivity, Bond Dissociation EnergyUnderstanding antioxidant mechanisms

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The future of research on this compound and related compounds lies at the intersection of multiple scientific disciplines.

Chemistry and Materials Science: The synthesis of novel polymers and functional materials based on the this compound scaffold is a prime example of the synergy between chemistry and materials science. nih.gov The development of advanced polymer additives with enhanced performance characteristics will require a deep understanding of both chemical synthesis and polymer physics. nih.gov

Chemistry and Environmental Science: The widespread use of phenolic compounds necessitates a thorough understanding of their environmental fate and potential toxicity. nih.gov Cross-disciplinary research is needed to develop more environmentally friendly alternatives and to explore the potential of benzenediol derivatives in applications such as bioremediation. Laccases, a class of enzymes, are capable of oxidizing phenolic compounds and could be used in environmental cleanup. mdpi.com

Materials Science and Environmental Science: The development of sustainable materials is a key challenge for the 21st century. Research in this area could focus on creating biodegradable polymers that incorporate this compound or its derivatives, or on developing materials that are more easily recycled. The market for benzene (B151609) and its derivatives is growing, highlighting the need for more sustainable production methods and applications. openpr.com

Q & A

Q. How is 2,4-di-tert-butyl-1,3-benzenediol synthesized, and what analytical methods ensure its purity and structural integrity?

Methodological Answer: Synthesis typically involves alkylation of 1,3-benzenediol with tert-butyl halides under controlled conditions (e.g., using Friedel-Crafts alkylation). Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns via chemical shifts (e.g., tert-butyl protons at δ ~1.3 ppm in 1^1H NMR) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, with retention time comparison against analytical standards (≥97% purity via GC) .
  • Mass Spectrometry (MS) : To verify molecular weight (expected m/z = 250.3 for C14H22O2C_{14}H_{22}O_2) .

Q. What are the standard protocols for evaluating the antioxidant activity of this compound in vitro?

Methodological Answer:

  • DPPH Assay : Measure radical scavenging activity by monitoring absorbance decay at 517 nm under controlled pH and temperature .
  • ORAC (Oxygen Radical Absorbance Capacity) : Quantify inhibition of peroxyl radicals using fluorescein as a probe, with trolox as a reference standard .
  • Kinetic Studies : Track reaction rates under varying concentrations (e.g., 0.1–1.0 mM) to derive IC₅₀ values .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?

Methodological Answer:

  • Full Factorial Design : Vary factors like temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 hours). Analyze interactions using ANOVA to identify dominant variables .
  • Response Surface Methodology (RSM) : Model quadratic relationships between factors and responses (yield, purity) to pinpoint optimal conditions .
  • Contingency Planning : Address anomalies (e.g., unexpected di- or tri-alkylation) by adjusting solvent polarity (e.g., switching from toluene to DMF) .

Q. How do computational models (e.g., DFT, molecular dynamics) predict the radical scavenging mechanisms of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation enthalpies (BDE) for phenolic O-H groups to identify active sites. Lower BDE (<85 kcal/mol) correlates with higher antioxidant activity .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess membrane permeability and stability in biological systems .
  • COMSOL Multiphysics Integration : Couple kinetic parameters with diffusion models to predict behavior in heterogeneous systems (e.g., emulsions) .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. cytoprotection) for this compound?

Methodological Answer:

  • Dose-Response Replication : Test across multiple cell lines (e.g., HEK293, HepG2) at concentrations spanning 0.1–100 µM to identify threshold effects .
  • Mechanistic Profiling : Use RNA-seq or proteomics to differentiate pathways (e.g., Nrf2 activation vs. ROS overproduction) under varying experimental conditions .
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) and assess confounding variables (e.g., solvent choice, serum content in media) .

Q. What advanced techniques characterize the environmental degradation pathways of this compound in aqueous systems?

Methodological Answer:

  • LC-QTOF-MS : Identify degradation products (e.g., quinones or hydroxylated derivatives) via high-resolution mass fragmentation patterns .
  • Isotopic Labeling : Track 13^{13}C-labeled tert-butyl groups to map cleavage pathways under UV/ozone exposure .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to correlate degradation intermediates with acute/chronic toxicity .

Experimental Design and Data Validation

Q. How to design a robust study investigating the synergistic effects of this compound with other antioxidants?

Methodological Answer:

  • Central Composite Design (CCD) : Test binary/ternary mixtures at varying molar ratios (e.g., 1:1 to 1:5) to model synergism/antagonism .
  • Isobolographic Analysis : Calculate combination indices (CI <1 indicates synergy) using CompuSyn software .
  • Statistical Validation : Apply Tukey’s HSD test to confirm significance (p <0.05) across triplicate runs .

Q. What quality control measures ensure reproducibility in long-term stability studies of this compound?

Methodological Answer:

  • Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-A/B) to identify degradation triggers .
  • Stability-Indicating HPLC : Validate methods per ICH Q2(R1) guidelines, ensuring resolution between parent compound and degradants .
  • Real-Time Monitoring : Use Arrhenius modeling to extrapolate shelf-life from accelerated stability data .

Cross-Disciplinary Applications

Q. How can this compound be functionalized for use in polymer stabilization, and what analytical tools track performance?

Methodological Answer:

  • Grafting via Free Radical Polymerization : Incorporate into polyethylene using azobisisobutyronitrile (AIBN) as an initiator. Monitor with:
    • TGA : Assess thermal stability (e.g., onset degradation temperature increase by 20–30°C) .
    • ESR Spectroscopy : Detect radical scavenging activity in polymer matrices .

Q. What methodologies validate the neuroprotective efficacy of this compound in in vivo models?

Methodological Answer:

  • Murine Oxidative Stress Models : Induce neurodegeneration with MPTP or rotenone, then administer compound (10–50 mg/kg) .
  • Behavioral Assays : Use Morris water maze or rotarod tests to quantify cognitive/motor improvements .
  • Biomarker Quantification : Measure glutathione levels and lipid peroxidation (MDA assay) in brain homogenates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.